

Spectroscopic Profile of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Bis(2-chloroethylthio)butane

Cat. No.: B15175522

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **1,4-Bis(2-chloroethylthio)butane**, a compound of interest in various research and development sectors. This document details the available spectroscopic data, outlines experimental methodologies for its characterization, and presents this information in a structured format to facilitate its use in scientific endeavors.

Chemical Identity

1,4-Bis(2-chloroethylthio)butane is a sulfur-containing organic compound with the following key identifiers:

Property	Value
Chemical Formula	C8H16Cl2S2 ^{[1][2]}
Molecular Weight	247.249 g/mol ^{[1][2]}
CAS Number	142868-93-7 ^{[1][2]}
IUPAC Name	1,4-bis(2-chloroethylsulfanyl)butane ^[3]

Spectroscopic Data

This section summarizes the key spectroscopic data available for **1,4-Bis(2-chloroethylthio)butane**, covering mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) is a key technique for determining the molecular weight and fragmentation pattern of **1,4-Bis(2-chloroethylthio)butane**.

Table 1: Mass Spectrometry Data for **1,4-Bis(2-chloroethylthio)butane**

m/z	Relative Intensity (%)	Proposed Fragment
63	100.0	[C ₂ H ₃ S] ⁺
109	85.0	[C ₄ H ₉ S ₂] ⁺
121	75.0	[C ₅ H ₉ S ₂] ⁺
184	60.0	[M - C ₂ H ₄ Cl] ⁺
246	20.0	[M] ⁺ . (Molecular Ion)

Note: The fragmentation data is interpreted from the mass spectrum available on the NIST WebBook.^[1] The relative intensities are approximate.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The FTIR spectrum of **1,4-Bis(2-chloroethylthio)butane** is available on SpectraBase.^[4] While direct access to the full spectrum data requires an account, the expected characteristic absorption bands are listed below based on the known structure.

Table 2: Characteristic Infrared Absorption Bands for **1,4-Bis(2-chloroethylthio)butane**

Wavenumber (cm-1)	Vibrational Mode	Functional Group
2950 - 2850	C-H stretch	Alkane (CH ₂)
1470 - 1430	C-H bend (scissoring)	Alkane (CH ₂)
730 - 650	C-Cl stretch	Chloroalkane
700 - 600	C-S stretch	Thioether

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. A ¹³C NMR spectrum for **1,4-Bis(2-chloroethylthio)butane** is available in the literature and on SpectraBase, with the solvent being CDCl₃.^[5]

Table 3: ¹³C NMR Chemical Shifts for **1,4-Bis(2-chloroethylthio)butane**

Chemical Shift (δ) ppm	Carbon Assignment
28.5	-S-CH ₂ -CH ₂ -CH ₂ -CH ₂ -S-
31.8	-S-CH ₂ -CH ₂ -CH ₂ -CH ₂ -S-
34.9	Cl-CH ₂ -CH ₂ -S-
43.5	Cl-CH ₂ -CH ₂ -S-

Experimental Protocols

Detailed experimental protocols for acquiring the spectroscopic data are crucial for reproducibility. The following are generalized procedures based on standard analytical techniques.

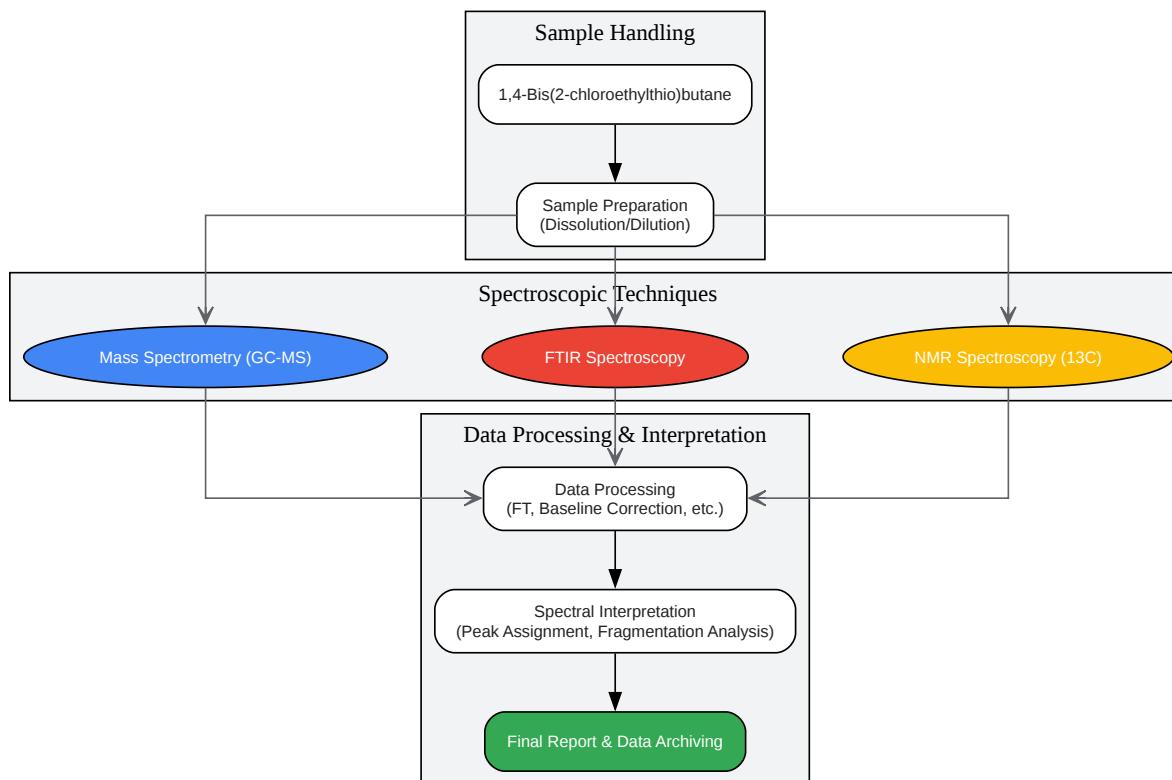
Mass Spectrometry (Electron Ionization)

- Sample Preparation: Dissolve a small amount of **1,4-Bis(2-chloroethylthio)butane** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS).

- GC Conditions:
 - Column: A non-polar column, such as a DB-5ms, is suitable.
 - Injector Temperature: 250 °C.
 - Oven Program: Start at a suitable temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
 - Carrier Gas: Helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 40 to 300.
 - Ion Source Temperature: 230 °C.
 - Transfer Line Temperature: 280 °C.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the fragmentation pattern. Compare the obtained spectrum with reference spectra from databases like the NIST Mass Spectral Library.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.
- Instrumentation: A standard FTIR spectrometer.
- Data Acquisition:
 - Spectral Range: 4000 - 400 cm⁻¹.
 - Resolution: 4 cm⁻¹.


- Scans: Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
- Background: Record a background spectrum of the clean KBr/NaCl plates.
- Data Analysis: Process the raw data by performing a background subtraction and Fourier transform. Identify the characteristic absorption peaks and assign them to the corresponding functional groups.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **1,4-Bis(2-chloroethylthio)butane** in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition:
 - Nucleus: ¹³C.
 - Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).
 - Spectral Width: Approximately 200-250 ppm.
 - Number of Scans: A sufficient number of scans to achieve a good signal-to-noise ratio (this can range from hundreds to thousands depending on the sample concentration and instrument).
 - Relaxation Delay: 1-2 seconds.
- Data Processing: Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Reference the chemical shifts to the solvent peak or TMS.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **1,4-Bis(2-chloroethylthio)butane**.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide provides a foundational understanding of the spectroscopic characteristics of **1,4-Bis(2-chloroethylthio)butane**. For more in-depth analysis or application-specific method

development, consulting the primary literature and spectral databases is recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Bis(2-chloroethylthio)butane [webbook.nist.gov]
- 2. 1,4-Bis(2-chloroethylthio)butane [webbook.nist.gov]
- 3. 1,4-Bis(2-chloroethylthio)-n-butane | C8H16Cl2S2 | CID 518918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 1,4-Bis(2-chloroethylthio)butane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15175522#spectroscopic-analysis-of-1-4-bis-2-chloroethylthio-butane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com